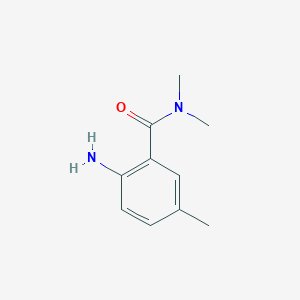

2-amino-N,N,5-trimethylbenzamide

Description

Significance in Advanced Organic Synthesis and Chemical Building Blocks

Substituted aminobenzamides are valuable intermediates, or building blocks, in organic synthesis. The amino group provides a reactive site for further chemical transformations, making these compounds useful for constructing more complex molecular architectures. A common application is in the synthesis of heterocyclic compounds like quinazolinones, which are formed through the condensation of a 2-aminobenzamide (B116534) with an aldehyde or a related carbonyl compound. acs.orgacs.org

The general synthesis of N,N-dimethylbenzamides can be achieved through the reaction of the corresponding benzoic acid derivative with dimethylamine (B145610), often facilitated by a coupling agent. For 2-amino-substituted benzamides specifically, synthetic routes can involve the amination of a pre-formed ester or the reaction of an isatoic anhydride (B1165640) with an amine. google.com While these general methodologies are well-established for the benzamide (B126) class, specific documented syntheses for 2-amino-N,N,5-trimethylbenzamide are not readily found in the literature.

Overview of Current Research Trajectories for this compound

A review of current scientific literature does not reveal specific research trajectories dedicated to this compound. However, the research trends for structurally similar benzamides offer insight into potential areas of future investigation. Current research on substituted benzamides is largely driven by the search for new bioactive compounds, particularly in agrochemicals and pharmaceuticals. mdpi.com For example, derivatives like 2-amino-5-chloro-N,3-dimethylbenzamide are important intermediates in the synthesis of insecticides. google.comwipo.int Another active area of research is in materials science, where the substitution patterns on the benzamide structure are modified to control crystal packing and suppress disorder, which can be important for developing new functional materials. acs.org

Scope and Objectives of Research Endeavors on this compound

Given the absence of dedicated studies, the scope of research on this compound is presently undefined. Future research endeavors would logically begin with the development of an efficient and scalable synthesis for the compound.

Following a successful synthesis, the primary objectives would likely include:

Full Characterization: Detailed analysis using modern spectroscopic and analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) to confirm its structure and properties.

Exploration of Reactivity: Investigating its utility as a chemical building block for creating more complex heterocyclic systems.

Biological Screening: Evaluating its potential bioactivity in various assays, guided by the known activities of other substituted benzamides. This could include screening for anticancer, antimicrobial, or enzyme inhibitory effects. mdpi.comacs.org

Such foundational research would be necessary to establish whether this compound holds any unique properties or potential applications that would warrant more focused investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N,5-trimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-4-5-9(11)8(6-7)10(13)12(2)3/h4-6H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSZIIIESSNAIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N,n,5 Trimethylbenzamide and Its Precursors

Diverse Synthetic Pathways to 2-amino-N,N,5-trimethylbenzamide

The synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and challenges. These pathways primarily involve the construction of the core benzamide (B126) structure and the introduction of the required functional groups at specific positions on the aromatic ring.

Amide Bond Formation Strategies

A fundamental step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by reacting a suitable carboxylic acid derivative with an amine.

One common method involves the reaction of isatoic anhydride (B1165640) or its derivatives with an appropriate amine. For instance, 2-aminobenzamide (B116534) derivatives can be prepared by reacting isatoic anhydride with amine derivatives in a solvent like dimethylformamide (DMF) under reflux conditions. nih.gov This reaction can also be facilitated by microwave irradiation, which can lead to shorter reaction times and is considered a more environmentally friendly approach. nih.gov

Another strategy is the aminolysis of esters. For example, 2-amino-5-cyano-N,3-dimethylbenzamide can be synthesized by reacting a 2-amino-5-cyano-3-methylbenzoic ester with methylamine (B109427). google.com This reaction can be catalyzed by a base such as sodium methoxide. google.com The choice of the ester and the reaction conditions can significantly influence the yield and purity of the final product.

The use of coupling agents is another prevalent method for amide bond formation. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are used to activate the carboxylic acid for reaction with an amine. nih.gov This method is widely used in peptide synthesis and can be adapted for the synthesis of benzamide derivatives. nih.gov

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Product | Reference |

| Isatoic anhydride | Amine derivatives | DMF, reflux or Microwave | 2-Aminobenzamide derivatives | nih.gov |

| 2-amino-5-cyano-3-methylbenzoic ester | Methylamine | Sodium methoxide | 2-amino-5-cyano-N,3-dimethylbenzamide | google.com |

| Substituted benzoic acid | Amine | EDC, HOBt, DIPEA | N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs | nih.gov |

Functional Group Interconversion Routes

Functional group interconversion is a powerful tool in organic synthesis, allowing for the transformation of one functional group into another. In the context of this compound synthesis, this can involve the conversion of a nitro group to an amino group or a cyano group to an amide.

A key transformation is the reduction of a nitro group to an amino group. For instance, a common precursor, 2-nitro-3-methylbenzoic acid, can be reduced to 2-amino-3-methylbenzoic acid. This reduction can be achieved using various methods, including catalytic hydrogenation with reagents like iron powder in the presence of an acid. google.com

The hydrolysis of a nitrile (cyano group) to an amide is another relevant functional group interconversion. While not a direct route to the title compound, it is a related transformation in the synthesis of similar benzamides. nih.gov

Ring Functionalization Approaches

The introduction of substituents onto the benzene (B151609) ring is crucial for constructing the desired this compound. This can be achieved through various electrophilic aromatic substitution reactions.

Halogenation, such as chlorination or bromination, is a common method to introduce a halogen atom onto the aromatic ring, which can then be further functionalized. For example, 2-amino-3-methylbenzoic acid can be halogenated to introduce a chlorine or bromine atom at the 5-position. researchgate.net

Cyanation, the introduction of a cyano group, is another important ring functionalization reaction. This can be accomplished by reacting a bromo-substituted precursor with a cyanide source, such as copper(I) cyanide. google.com The resulting cyano group can be a precursor to other functional groups.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, catalyst, reaction temperature, and reaction time.

For instance, in the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide, the choice of solvent can impact the reaction efficiency. Solvents such as acetonitrile (B52724), methanol, ethanol, and isopropanol (B130326) have been found to be suitable. google.com The use of a base catalyst, like sodium methoxide, can also be beneficial. google.com

In the halogenation of 2-amino-3-methylbenzoic acid, the choice of the halogenating agent (e.g., N-chlorosuccinimide, N-bromosuccinimide) and the reaction solvent can be optimized to achieve high yields of the desired 5-halo-2-amino-3-methylbenzoic acid. researchgate.net One-pot synthesis procedures, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, have been developed to improve efficiency and reduce waste. researchgate.net

| Reaction Step | Optimized Condition | Benefit | Reference |

| Aminolysis of ester | Use of acetonitrile as solvent | High yield and purity | google.com |

| Halogenation | One-pot synthesis | Higher yield, reduced waste | researchgate.net |

| Amide formation from isatoic anhydride | Microwave irradiation | Shorter reaction time | nih.gov |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. unibo.itnih.gov In the context of this compound synthesis, this involves the use of safer solvents, minimizing waste, and developing more energy-efficient processes.

The use of microwave-assisted synthesis for amide bond formation from isatoic anhydride is an example of a greener approach, as it can reduce reaction times and energy consumption compared to conventional heating. nih.gov The development of one-pot syntheses also aligns with green chemistry principles by reducing the number of work-up and purification steps, thereby minimizing solvent usage and waste generation. researchgate.net

Researchers are also exploring the use of more environmentally benign catalysts and reaction media. The use of water as a solvent, where possible, is a key goal of green chemistry. nih.gov While not always feasible for all organic reactions, the development of water-tolerant catalytic systems is an active area of research.

Isolation and Purification Techniques

After the synthesis of this compound, it is crucial to isolate and purify the product to remove any unreacted starting materials, byproducts, and catalysts. Common techniques include filtration, recrystallization, and chromatography.

If the product precipitates out of the reaction mixture as a solid, it can be isolated by filtration. nih.govgoogle.com The solid can then be washed with an appropriate solvent to remove impurities.

Recrystallization is a powerful purification technique for solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly. The desired compound will crystallize out in a purer form, leaving impurities dissolved in the solvent. google.com

Column chromatography is another widely used purification method, particularly when recrystallization is not effective or for separating complex mixtures. The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent (the mobile phase) is used to elute the components at different rates, allowing for their separation. google.com

The choice of purification technique depends on the physical properties of the product and the nature of the impurities. Often, a combination of these methods is used to achieve the desired level of purity.

Advanced Spectroscopic and Structural Elucidation of 2 Amino N,n,5 Trimethylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-amino-N,N,5-trimethylbenzamide

High-resolution NMR spectroscopy serves as a powerful tool for the definitive structural confirmation of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts, offering insights into the electronic environment of each nucleus within the molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Aromatic and Amide Proton/Carbon Assignment

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound, a combination of 2D NMR techniques is employed. These experiments are crucial for overcoming the limitations of 1D NMR, where signal overlap can hinder complete structural assignment. walisongo.ac.id

COSY (Correlation Spectroscopy): The COSY experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.eduyoutube.com In this compound, this technique would primarily establish the connectivity between adjacent aromatic protons on the benzene (B151609) ring. Cross-peaks in the COSY spectrum indicate which protons are scalar-coupled, typically through two or three bonds. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is highly effective for assigning the chemical shifts of protonated carbons. walisongo.ac.id For instance, the signals of the aromatic CH groups and the methyl groups can be definitively assigned by observing the cross-peaks between the proton and its directly attached carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.educolumbia.edu This is particularly valuable for assigning quaternary (non-protonated) carbons and for piecing together different molecular fragments. walisongo.ac.id For this compound, HMBC correlations would be observed between the N,N-dimethyl protons and the amide carbonyl carbon, as well as between the aromatic protons and neighboring carbons, and the methyl protons and the aromatic ring carbons.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Amide N(CH₃)₂ | 2.9 - 3.1 | 35 - 40 | Carbonyl Carbon |

| Aromatic CH (ortho to C=O) | 7.2 - 7.4 | 125 - 130 | Carbonyl Carbon, Adjacent CH |

| Aromatic CH (meta to C=O) | 6.8 - 7.0 | 115 - 120 | Adjacent CH, C-NH₂ |

| Aromatic CH (ortho to NH₂) | 6.6 - 6.8 | 110 - 115 | C-NH₂, Adjacent CH |

| Aromatic C-NH₂ | - | 145 - 150 | Aromatic Protons |

| Aromatic C-C=O | - | 135 - 140 | Aromatic Protons |

| Carbonyl C=O | - | 168 - 172 | N(CH₃)₂ Protons, Aromatic Proton (ortho) |

| Aromatic C-CH₃ | - | 130 - 135 | Methyl Protons, Aromatic Protons |

| Aromatic CH₃ | 2.2 - 2.4 | 20 - 25 | Aromatic Carbons |

Dynamic NMR Studies of Rotational Barriers in this compound

The amide bond in this compound exhibits restricted rotation due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. This phenomenon gives rise to conformational isomers. Dynamic NMR (DNMR) spectroscopy is a key technique for investigating the kinetics of this rotational process. nih.govnih.gov

By acquiring NMR spectra at variable temperatures, the rate of rotation around the C(O)-N bond can be determined. researchgate.net At low temperatures, the rotation is slow on the NMR timescale, and distinct signals for the two N-methyl groups are observed. As the temperature increases, the rate of rotation increases, causing the two signals to broaden, coalesce into a single broad peak, and eventually sharpen into a single averaged signal at higher temperatures. mdpi.com

The energy barrier to this rotation (Gibbs free energy of activation, ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the two methyl groups at low temperature. mdpi.com This barrier provides quantitative information about the electronic and steric factors influencing the amide bond's rigidity. nih.gov Studies on similar amide-containing molecules have shown that these rotational barriers are typically in the range of 12-20 kcal/mol. nih.govmdpi.com

Vibrational Spectroscopy (FT-IR, Raman) Analysis for Functional Group Identification and Conformational Insights of this compound

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of this compound. biointerfaceresearch.comnih.gov

Interpretation of Characteristic Amide and Aromatic Band Frequencies

The vibrational spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent functional groups. mdpi.com

Amide Group Vibrations:

C=O Stretching (Amide I): A strong band is expected in the region of 1630-1680 cm⁻¹, characteristic of the carbonyl stretch in a tertiary amide. researchgate.net

N-H Bending (Amide II of primary amine): The scissoring vibration of the primary amino group typically appears around 1590-1650 cm⁻¹. core.ac.uk

C-N Stretching (Amide III): This vibration is coupled with other modes and appears in the broader region of 1250-1450 cm⁻¹.

Amino Group Vibrations:

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amino (-NH₂) group. core.ac.uknih.gov

Aromatic Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. mdpi.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region. nih.gov

C-H Out-of-Plane Bending: These vibrations, which are sensitive to the substitution pattern of the benzene ring, are observed in the 650-900 cm⁻¹ region. researchgate.net

Methyl Group Vibrations:

C-H Stretching: Asymmetric and symmetric C-H stretching vibrations of the methyl groups are expected in the 2850-2960 cm⁻¹ range.

C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations occur around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Interactive Table: Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 |

| Amide | C-N Stretch (Amide III) | 1250 - 1450 |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Out-of-Plane Bend | 650 - 900 |

| Methyl Group | C-H Asymmetric & Symmetric Stretch | 2850 - 2960 |

Theoretical Vibrational Analysis and Experimental Correlation for this compound

To gain a more profound understanding of the vibrational modes, theoretical calculations, often using Density Functional Theory (DFT), can be performed. biointerfaceresearch.comresearchgate.net By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. researchgate.net

This theoretical spectrum can then be compared with the experimental FT-IR and Raman spectra. researchgate.netresearchgate.net This correlation allows for a more precise assignment of the observed vibrational bands, including those that may be coupled or have low intensity. The potential energy distribution (PED) analysis from the theoretical calculations can further elucidate the contribution of different internal coordinates to each normal mode of vibration. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. nih.gov HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, provide mass measurements with high accuracy (typically <5 ppm error), which allows for the unambiguous determination of the molecular formula. nih.govresearchgate.net

Upon ionization, the molecule can undergo fragmentation, and the analysis of these fragment ions (MS/MS) provides valuable structural information. researchgate.net The fragmentation pathways can be rationalized based on the structure of this compound. Common fragmentation patterns for such a molecule would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom of the dimethylamino group, leading to the loss of a methyl radical.

Cleavage of the amide bond: Fission of the C(O)-N bond, generating an acylium ion and a neutral amine fragment, or vice versa.

Loss of the dimethylamino group: Expulsion of a dimethylamine (B145610) molecule.

Fragmentation of the aromatic ring: Cleavage of the ring system, although this typically requires higher energy.

By carefully analyzing the masses of the parent ion and the fragment ions, the connectivity of the molecule can be confirmed, and the fragmentation pathways can be elucidated, further corroborating the structure determined by NMR and vibrational spectroscopy.

X-ray Crystallography of this compound

No crystallographic data, including single crystal X-ray diffraction results, for this compound is present in the accessible scientific literature or structural databases.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

There are no published single crystal X-ray diffraction studies for this compound. Consequently, information regarding its absolute configuration and molecular conformation from this technique is unavailable.

Supramolecular Interactions and Crystal Packing Motifs in Solid-State this compound

Without crystal structure data, the supramolecular interactions and crystal packing motifs for solid-state this compound cannot be determined or described.

Polymorphism and Co-crystallization Studies of this compound

There is no information available in the public domain regarding polymorphism or co-crystallization studies involving this compound.

Advanced Spectroscopic Probes for Electronic Structure of this compound

No studies utilizing advanced spectroscopic probes to investigate the electronic structure of this compound have been found. Therefore, a detailed analysis of its electronic properties based on such experimental techniques cannot be provided.

Computational and Theoretical Investigations of 2 Amino N,n,5 Trimethylbenzamide

Quantum Chemical Calculations (DFT, ab initio) on 2-amino-N,N,5-trimethylbenzamide

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic and structural properties of this compound. DFT has become a popular approach due to its balance of computational cost and accuracy in predicting molecular properties.

Electronic Structure and Molecular Orbital Analysis of this compound (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic behavior. Molecular orbital theory provides a framework for describing the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Representative HOMO-LUMO Gap Values for Related Aromatic Compounds from DFT Studies

| Compound Class | Typical HOMO-LUMO Gap (eV) | Reference |

| Schiff Bases | 3.5 - 4.1 | nih.gov |

| 2-Amino-N-aryl benzimidamides | 4.0 - 11.2 | researchgate.net |

This table presents typical values for related compound classes to illustrate the expected range for this compound.

Conformational Analysis and Energy Minima of this compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformers of a molecule and their relative energies. For flexible molecules like this compound, which has rotatable bonds, multiple conformers can exist. Computational methods can map the potential energy surface (PES) of the molecule to locate the energy minima corresponding to stable conformations.

Studies on similar molecules, such as N-methylated peptides, have demonstrated the importance of N-methylation and conformation on biological activity. mdpi.com For many biologically active peptides, computational and NMR spectroscopic methods are combined to determine their conformational preferences. mdpi.com In the case of this compound, the rotation around the C-N amide bond and the orientation of the N,N-dimethyl and amino groups relative to the phenyl ring would be critical aspects of its conformational landscape. Quantum mechanical methods are generally favored for reliably predicting the conformational propensities of both natural and non-coded amino acids. nih.gov

Prediction of Spectroscopic Parameters for this compound (NMR, IR, UV-Vis)

Quantum chemical calculations are a valuable tool for predicting and interpreting spectroscopic data. By calculating the optimized geometry and electronic properties of a molecule, it is possible to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. For example, in studies of related heterocyclic compounds, the calculated vibrational wavenumbers and intensities have been compared with experimental FT-IR spectra to confirm the molecular structure. nih.govresearchgate.net

Similarly, the electronic transitions calculated by time-dependent DFT (TD-DFT) can predict the absorption wavelengths in a UV-Vis spectrum. For instance, in a study of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, the experimental absorption peaks were successfully correlated with theoretical calculations, distinguishing between n → π* and π → π* transitions. researchgate.net The prediction of NMR chemical shifts is another powerful application of DFT, providing valuable information for structural elucidation.

Molecular Dynamics Simulations for this compound

While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, molecular dynamics (MD) simulations can model the behavior of a molecule in a more realistic environment, such as in a solvent or as part of a larger aggregate. MD simulations track the movements of atoms over time, providing a dynamic picture of the molecule's behavior.

Solvent Effects on this compound Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by the surrounding solvent molecules. MD simulations can explicitly model the interactions between the solute (this compound) and the solvent, revealing how the solvent affects its conformational preferences and flexibility. For example, MD simulations have been used to study the behavior of polymers like Poly(N-isopropylacrylamide) in aqueous solutions, showing how environmental conditions affect their structure. researchgate.net Although specific MD studies on this compound are not prevalent in the literature, such simulations would be crucial for understanding its behavior in biological systems, where water is the primary solvent.

Intermolecular Interactions in this compound Aggregates

At higher concentrations, molecules of this compound may self-assemble into aggregates. MD simulations can be employed to study the intermolecular interactions that drive this aggregation process. These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces. Understanding these interactions is important for predicting the solubility, crystallinity, and other bulk properties of the compound. For instance, MD simulations have been used to develop force field parameters for unusual amino acid residues to enable the study of lantibiotic peptides, which are known to form complex structures. researchgate.net

Reaction Mechanism Elucidation via Computational Transition State Theory for this compound Reactivity

The reactivity of this compound, particularly in reactions involving the amide functionality, can be mechanistically detailed using computational transition state theory. This theoretical framework allows for the examination of the high-energy transition state that molecules must pass through during a chemical transformation. By modeling this transient structure, key information about the reaction's feasibility, kinetics, and pathway can be determined.

While specific computational transition state theory studies on the synthesis or reactions of this compound are not extensively available in the public literature, the principles can be understood from studies on structurally related amides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA). For instance, theoretical studies on the base-catalyzed hydrolysis of these amides provide a clear picture of how computational transition state theory is applied. nih.gov

In a typical study, the reaction pathway is mapped out by calculating the potential energy surface. The transition state is identified as a first-order saddle point on this surface, representing the maximum energy point along the minimum energy path from reactants to products. For a reaction involving this compound, such as nucleophilic attack at the carbonyl carbon, the transition state would feature the partial formation of a bond with the incoming nucleophile and the partial breaking of the carbonyl double bond.

The substituents on the aromatic ring and the N,N-dimethyl groups of this compound would play a crucial role in modulating its reactivity. The electron-donating amino group and the methyl group on the ring would influence the electron density at the carbonyl carbon, while the N,N-dimethyl groups would provide steric hindrance that could affect the approach of a nucleophile. Computational transition state theory can quantify these electronic and steric effects on the activation energy.

A hypothetical transition state calculation for a reaction of this compound would involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to optimize the geometries of the reactants, transition state, and products. The calculated free energy barriers can then be used to predict reaction rates. For related amides, the calculated free energy barriers have shown good agreement with experimental values, underscoring the predictive power of this theoretical approach. nih.gov

| Parameter | Description | Significance in Reactivity Analysis |

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | Determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. |

| Transition State Geometry | The three-dimensional arrangement of atoms at the highest point of the reaction energy profile. | Provides insight into the steric and electronic interactions at the point of bond making/breaking. |

| Imaginary Frequency | A single negative vibrational frequency corresponding to the motion along the reaction coordinate at the transition state. | Confirms the identity of the calculated structure as a true transition state. |

| Solvent Effects | The influence of the surrounding solvent molecules on the energy of the reactants and the transition state. | Can significantly alter the activation energy through stabilization or destabilization of charged or polar species. nih.gov |

QSAR (Quantitative Structure-Activity Relationship) Studies on this compound Analogues (excluding clinical activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. For analogues of this compound, QSAR studies can be instrumental in predicting the effect of structural modifications on a particular non-clinical endpoint, thereby guiding the synthesis of new derivatives with enhanced or desired properties.

Although QSAR studies specifically targeting this compound analogues are not widely reported, research on closely related aminophenyl benzamide (B126) derivatives provides a strong foundation for understanding the key structural features that govern their activity. For example, 3D-QSAR studies on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors have identified crucial pharmacophoric features and molecular descriptors. nih.gov

These studies typically involve aligning a set of structurally similar molecules and calculating various molecular descriptors for each. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates these descriptors with the observed activity.

For aminophenyl benzamide analogues, 3D-QSAR models have highlighted the importance of specific structural elements. A typical pharmacophore model might include features such as aromatic rings, hydrogen bond donors, and hydrogen bond acceptors, arranged in a specific spatial orientation. nih.gov The QSAR models suggest that hydrophobic character is often a critical factor for the activity of these compounds, and the introduction of hydrophobic substituents can lead to enhanced potency. nih.gov Furthermore, the presence of hydrogen bond donating groups can positively contribute to activity, while electron-withdrawing groups may have a negative influence. nih.gov

The insights gained from such QSAR models can be used to predict the activity of new, unsynthesized analogues of this compound. By computationally evaluating the effect of adding or modifying substituents on the aromatic ring or the amide nitrogen, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired properties.

Below is a representative table of molecular descriptors that would be relevant in a QSAR study of this compound analogues, based on findings from related compound series.

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A higher LogP, indicating greater hydrophobicity, may be favorable for activity. nih.gov |

| Electronic | Partial Atomic Charges | The charge distribution, particularly on the amide and amino groups, can influence interactions with biological targets. |

| Electronic | Dipole Moment | The overall polarity of the molecule can affect its solubility and ability to cross biological membranes. |

| Steric | Molecular Volume/Surface Area | The size and shape of the molecule can determine how well it fits into a binding site. |

| Topological | Number of Rotatable Bonds | Flexibility of the molecule can be important for adopting the correct conformation for binding. |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | The presence of groups capable of hydrogen bonding is often crucial for specific interactions with a target. nih.gov |

Chemical Reactivity and Reaction Mechanisms of 2 Amino N,n,5 Trimethylbenzamide

Electrophilic Aromatic Substitution Reactions on the Benzamide (B126) Core of 2-amino-N,N,5-trimethylbenzamide

The benzene (B151609) ring of this compound possesses three substituents that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. These substituents are the 2-amino group, the 5-methyl group, and the N,N-dimethylcarboxamide group.

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance (+M effect). masterorganicchemistry.comresearchgate.net

Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho, para-director, primarily through an inductive effect (+I effect). masterorganicchemistry.com

N,N-Dimethylcarboxamide Group (-CON(CH₃)₂): The tertiary amide group is a deactivating group and a meta-director. Its carbonyl moiety withdraws electron density from the ring through a resonance effect (-M effect), making the ring less susceptible to electrophilic attack. researchgate.netgoogle.com

The directing effects of these substituents are synergistic and antagonistic. The powerful ortho, para-directing influence of the amino group dominates, making the positions ortho and para to it (positions 3 and 6, and position 4, respectively) the most activated sites for electrophilic attack. However, the N,N-dimethylcarboxamide group deactivates the ring, particularly at the positions ortho and para to it (positions 2 and 4).

Considering the combined effects:

Position 4 is activated by the amino group (para) and the methyl group (ortho), but deactivated by the amide group (para).

Position 6 is activated by the amino group (ortho) and the methyl group (para).

Position 3 is activated by the amino group (ortho) and is meta to the deactivating amide group.

Therefore, electrophilic substitution is most likely to occur at positions 4 and 6. Steric hindrance from the adjacent N,N-dimethylcarboxamide group may reduce the reactivity at position 3.

An example of a similar reaction is the bromination of 2-amino-N,3-dimethylbenzamide, which yields 2-amino-5-bromo-N,3-dimethylbenzamide. google.com This suggests that for this compound, bromination would likely occur at the 4- or 6-positions.

| Reaction | Reagents and Conditions | Major Product(s) | Reference |

| Bromination | Br₂ in glacial acetic acid and water | 2-amino-4-bromo-N,N,5-trimethylbenzamide and/or 2-amino-6-bromo-N,N,5-trimethylbenzamide (Predicted) | google.com |

| Nitration | HNO₃, H₂SO₄ | 2-amino-4-nitro-N,N,5-trimethylbenzamide and/or 2-amino-6-nitro-N,N,5-trimethylbenzamide (Predicted) | researchgate.net |

Reactions Involving the Amide Functional Group of this compound

The tertiary amide group in this compound is relatively unreactive but can undergo specific transformations under forcing conditions.

Hydrolysis: The hydrolysis of the N,N-dimethylamide group to a carboxylic acid requires vigorous conditions, such as prolonged heating with strong acid or base. masterorganicchemistry.comresearchgate.net Alkaline hydrolysis of N,N-dimethylbenzamide is known to be a slow process. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of dimethylamine (B145610) leads to the formation of the corresponding carboxylate.

Transamidation: The direct exchange of the dimethylamino group with another amine (transamidation) is a challenging transformation for tertiary amides due to the poor leaving group ability of the dialkylamide anion. icrc.ac.ir However, metal-catalyzed methods have been developed to facilitate this reaction. For instance, tungsten-catalyzed transamidation of tertiary alkyl amides has been reported to proceed in good yields. scialert.net It is expected that under similar catalytic conditions, this compound could react with other amines to yield different amide derivatives.

| Reaction | Reagents and Conditions | Product | Reference |

| Acidic Hydrolysis | Concentrated HCl, heat | 2-amino-5-methylbenzoic acid | researchgate.net |

| Alkaline Hydrolysis | Concentrated NaOH, heat | Sodium 2-amino-5-methylbenzoate | masterorganicchemistry.com |

| Transamidation | Benzylamine (B48309), WCl₆ (cat.), 1,10-phenanthroline, chlorotrimethylsilane, NMP, 140 °C (Predicted) | 2-amino-N-benzyl-5-methylbenzamide | scialert.net |

The amide moiety can be reduced to an amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting tertiary amides into tertiary amines. masterorganicchemistry.commasterorganicchemistry.comechemi.com The reaction proceeds through the initial formation of a complex between the Lewis acidic aluminum and the carbonyl oxygen, followed by hydride attack on the carbonyl carbon. A subsequent elimination of an oxygen-metal species generates an iminium ion, which is then further reduced by another equivalent of hydride to yield the tertiary amine. ucalgary.ca

| Reaction | Reagents and Conditions | Product | Reference |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | (2-amino-5-methylphenyl)-N,N-dimethylmethanamine | masterorganicchemistry.comstackexchange.com |

Reactivity of the Amino Group at the 2-Position of this compound

The primary aromatic amino group is a versatile functional group that can undergo a variety of reactions.

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivative. nih.gov This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield 2-(acetylamino)-N,N,5-trimethylbenzamide.

Alkylation: N-alkylation of the primary amino group can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. wikipedia.org More selective methods, such as reductive amination or specialized catalytic systems, are often employed to achieve controlled N-alkylation. rsc.org

| Reaction | Reagents and Conditions | Product | Reference |

| Acylation | Acetyl chloride, pyridine | 2-(acetylamino)-N,N,5-trimethylbenzamide | nih.gov |

| Alkylation | Methyl iodide, K₂CO₃ (excess) | 2-(dimethylamino)-N,N,5-trimethylbenzamide (Predicted, along with other products) | wikipedia.org |

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). byjus.comorganic-chemistry.org The resulting diazonium salt is a valuable intermediate that can undergo a variety of substitution reactions, collectively known as Sandmeyer reactions when a copper(I) salt is used as a catalyst. wikipedia.orgorganic-chemistry.orgnih.gov These reactions allow for the introduction of a wide range of substituents in place of the amino group.

For example, treatment of the diazonium salt with copper(I) chloride would yield 2-chloro-N,N,5-trimethylbenzamide. Other nucleophiles such as bromide, cyanide, and hydroxyl can also be introduced via this methodology. wikipedia.orgorganic-chemistry.org

| Reaction | Reagents and Conditions | Product | Reference |

| Diazotization | NaNO₂, HCl, 0-5 °C | 2-(N,N-dimethylcarbamoyl)-4-methylbenzenediazonium chloride | byjus.comorganic-chemistry.org |

| Sandmeyer (Chlorination) | 2-(N,N-dimethylcarbamoyl)-4-methylbenzenediazonium chloride, CuCl | 2-chloro-N,N,5-trimethylbenzamide | wikipedia.orgnih.gov |

| Sandmeyer (Bromination) | 2-(N,N-dimethylcarbamoyl)-4-methylbenzenediazonium chloride, CuBr | 2-bromo-N,N,5-trimethylbenzamide | wikipedia.orgnih.gov |

| Sandmeyer (Cyanation) | 2-(N,N-dimethylcarbamoyl)-4-methylbenzenediazonium chloride, CuCN | 2-cyano-N,N,5-trimethylbenzamide | wikipedia.orgnih.gov |

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific reaction kinetics, thermodynamic studies, or catalytic transformations of the chemical compound this compound.

Extensive searches for peer-reviewed articles and research data on these specific topics have not yielded any relevant results. Consequently, it is not possible to provide a detailed and scientifically accurate article on the "" as outlined in the request.

The absence of such information in the public domain suggests that these particular aspects of this compound may not have been the subject of published scientific investigation. Therefore, the creation of data tables and a thorough discussion of reaction kinetics, thermodynamic parameters, and catalytic processes involving this specific compound cannot be fulfilled at this time.

Derivatization and Analogues of 2 Amino N,n,5 Trimethylbenzamide

Synthesis of Substituted 2-amino-N,N,5-trimethylbenzamide Derivatives

The synthesis of this compound and its derivatives can be approached through several established synthetic routes common for substituted benzamides. A plausible and efficient method would involve the reaction of 5-methylisatoic anhydride (B1165640) with dimethylamine (B145610). This approach is analogous to the synthesis of 2-amino-N,5-dimethylbenzamide, where methylamine (B109427) is used instead of dimethylamine, yielding the corresponding N-methylated product. chemicalbook.com The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by ring-opening and subsequent decarboxylation to afford the desired 2-aminobenzamide (B116534).

Alternative synthetic strategies could commence from 2-amino-5-methylbenzoic acid. This starting material can be activated, for instance, by conversion to its acid chloride, and then reacted with dimethylamine to form the amide bond. The preparation of substituted 2-aminobenzoic acids themselves can be achieved through various means, such as the nitration of a substituted benzoic acid followed by reduction of the nitro group. google.com For example, 2-iodo-5-methylbenzoic acid can be synthesized from 2-amino-5-methylbenzoic acid via a diazotization reaction followed by treatment with potassium iodide. chemicalbook.com This iodinated intermediate could then potentially undergo amination to reintroduce the amino group after modification of the carboxylic acid to the desired amide.

The synthesis of related compounds, such as 2-amino-5-chloro-N,3-dimethylbenzamide, often involves a multi-step process including chlorination and amidation reactions. quickcompany.inpatentguru.com These established procedures provide a solid foundation for the development of synthetic routes to a variety of substituted this compound derivatives.

Modifications at the Amino Group

The primary amino group at the 2-position of the benzamide (B126) ring is a key site for derivatization, allowing for the introduction of a wide range of functional groups. Standard reactions for primary aromatic amines can be readily applied.

Acylation: The amino group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. byjus.com For instance, reaction with acetyl chloride or acetic anhydride would yield the 2-acetamido-N,N,5-trimethylbenzamide. Similarly, benzoylation can be achieved using benzoyl chloride. rsc.org

Reaction with Isocyanates: The amino group can react with isocyanates to form urea (B33335) derivatives. For example, treatment with an aryl isocyanate would lead to the formation of a 2-(arylcarbamoyl)amino-N,N,5-trimethylbenzamide. rsc.org

Alkylation: While direct N-alkylation of the amino group can sometimes be challenging due to the potential for over-alkylation and side reactions, it can be achieved under specific conditions. More controlled alkylation can often be accomplished through reductive amination, where the amino group is first reacted with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary or tertiary amine.

Table 1: Examples of Modifications at the Amino Group of this compound

| Reagent | Product Type |

| Acetyl chloride | N-Acyl derivative |

| Phenyl isocyanate | Urea derivative |

| Benzaldehyde, then NaBH4 | N-Benzyl derivative |

Modifications at the N,N-dimethylamide Moiety

The N,N-dimethylamide group also offers opportunities for chemical modification, although these reactions are generally less straightforward than those involving the primary amino group.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4), which would convert the benzamide to the corresponding benzylamine (B48309) derivative, N,N,N',N'-tetramethyl-2-aminotoluene-alpha,5-diamine. stackexchange.com

Hydrolysis: Under harsh acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-amino-5-methylbenzoic acid and dimethylamine.

Reactions of N,N-Dimethylbenzamide Diethylmercaptole: While not a direct modification of the N,N-dimethylamide itself, the conversion to a diethylmercaptole derivative opens up further reactivity. This derivative can react with various nucleophiles, including active methylene compounds and amines, to form α-dimethylaminobenzylidene derivatives. researchgate.netoup.com

Table 2: Examples of Modifications at the N,N-dimethylamide Moiety

| Reagent/Reaction | Product Type |

| Lithium aluminum hydride | Benzylamine derivative |

| Strong acid/base | Carboxylic acid |

| Conversion to diethylmercaptole, then reaction with nucleophiles | α-Dimethylaminobenzylidene derivatives |

Ring Substitutions on the Benzamide Core

Introducing additional substituents onto the aromatic ring of this compound can significantly alter its properties. The directing effects of the existing amino and methyl groups will influence the position of electrophilic aromatic substitution reactions.

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using appropriate halogenating agents. The position of substitution will be directed by the activating amino and methyl groups, likely to the positions ortho and para to the amino group that are not already substituted. For instance, in related 2-aminothiazoles, halogenation occurs at the 5-position. jocpr.com

Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. The nitro group would likely be introduced at the position ortho or para to the strongly activating amino group.

Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation could be used to introduce acyl or alkyl groups onto the ring, although the presence of the deactivating amide group might require harsh reaction conditions.

The synthesis of precursors with desired ring substitutions is often a more controlled approach. For example, starting with a pre-substituted 2-aminobenzoic acid allows for the desired substitution pattern to be incorporated from the beginning of the synthetic sequence. google.com

Structure-Reactivity Relationship Studies of this compound Analogues (excluding clinical activity)

Structure-reactivity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its reactivity. For 2-aminobenzamide derivatives, these studies can provide insights into the electronic and steric effects of different substituents on the reactivity of the functional groups.

A quantitative structure-activity relationship (QSAR) study on a series of 2-aminobenzamide derivatives with analgesic activity demonstrated that the potency was a function of the octanol-water partition coefficient, highlighting the importance of lipophilicity. nih.gov While this study focused on biological activity, the underlying principles of how substituent changes affect physicochemical properties are relevant to chemical reactivity.

In a study of thiazole (B1198619) aminobenzamide derivatives, a 3D-QSAR model was developed. nih.gov The analysis suggested that smaller substituents at certain positions and the introduction of hydrophilic or bulky groups at other positions could influence the compound's activity. These findings underscore the importance of steric and electronic factors in the interaction of these molecules with their environment, which is a direct consequence of their chemical reactivity.

For this compound analogues, SAR studies could investigate:

The effect of substituents on the pKa of the 2-amino group: Electron-withdrawing groups on the ring would be expected to decrease the basicity of the amino group, while electron-donating groups would increase it.

The influence of ring substituents on the rate of reactions involving the amino group: Steric hindrance from bulky ortho-substituents could slow down reactions at the amino group.

The impact of modifications at the N,N-dimethylamide moiety on the rotational barrier around the C-N bond: Changes in the electronic nature of the aromatic ring or the substituents on the amide nitrogen can affect the degree of double bond character of the amide C-N bond.

Stereochemical Aspects of this compound Derivatives

While this compound itself is not chiral, the introduction of chiral centers or elements of chirality in its derivatives opens up the field of stereochemistry.

Introduction of Chiral Centers: Derivatization of the molecule can lead to the formation of stereocenters. For example, if a chiral substituent is introduced at the amino group or on the aromatic ring, the resulting molecule will be chiral. The synthesis of such derivatives would require either the use of chiral starting materials or the application of stereoselective synthetic methods. elsevierpure.comnih.govnih.gov For instance, the use of chiral auxiliaries can guide the stereochemical outcome of a reaction, which can then be removed to yield the desired enantiomerically enriched product. youtube.com

Atropisomerism: In certain substituted benzamides, restricted rotation around a single bond can lead to the existence of stable, separable enantiomers known as atropisomers. This is particularly relevant if bulky substituents are introduced at the positions ortho to the amide group or the bond connecting the aromatic ring to another group. While less likely in the parent this compound, derivatives with significant steric hindrance could potentially exhibit this phenomenon.

The stereoselective synthesis of chiral amides and peptides often relies on racemization-free coupling reagents to preserve the stereochemical integrity of the starting materials. rsc.org Similar principles would apply to the synthesis of chiral derivatives of this compound.

Library Synthesis Approaches for this compound Scaffolds

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of compounds, known as libraries, for screening and discovery purposes. wikipedia.orgnih.gov Benzamide scaffolds are well-suited for library synthesis due to the robustness of amide bond formation and the availability of a wide variety of building blocks. nih.govhts-biochemie.deacs.org

Solid-Phase Synthesis: A common approach for library synthesis is solid-phase organic synthesis (SPOS). springernature.com In this method, a starting material is attached to a solid support (resin), and then a series of reactions are carried out. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away. For a this compound library, 2-amino-5-methylbenzoic acid could be attached to a resin, and then a diverse set of amines could be used to form the amide bond in a parallel or split-and-pool fashion. wikipedia.org

Solution-Phase Synthesis: Parallel solution-phase synthesis is another viable strategy, often aided by automated liquid handling systems. This approach avoids the need for attachment to and cleavage from a solid support.

Scaffold-Based Library Design: The this compound core can be considered a "privileged scaffold," a structural framework that is known to bind to multiple biological targets. nih.gov Libraries can be designed by systematically varying the substituents at the amino group, the N,N-dimethylamide moiety, and different positions on the aromatic ring. Computational methods can be employed to design libraries with desired properties and diversity. nih.gov

Based on a comprehensive search of available scientific literature and chemical databases, there is currently a lack of specific, published research detailing the advanced applications of This compound in the areas outlined.

While the compound is identified with CAS Number 178672-23-6 and is available from chemical suppliers as a synthetic building block, detailed studies focusing on its use as a precursor for complex heterocyclic synthesis, an intermediate in multi-step total synthesis, or its application in supramolecular assembly, material science (such as polymers or MOFs), and catalysis research could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the requested outline, as the specific research findings for each section and subsection are not present in the accessible public domain. Fabricating information or using data from analogous but different compounds would violate the core requirements of scientific accuracy for this task.

Advanced Applications and Utilization of 2 Amino N,n,5 Trimethylbenzamide in Non Clinical Research

2-amino-N,N,5-trimethylbenzamide in Catalysis Research

As a Ligand in Organometallic Catalysis

No research data is available on the use of this compound as a ligand in organometallic catalysis.

As an Organocatalyst or Co-catalyst Component

There are no published studies on the application of this compound as an organocatalyst or co-catalyst.

Analytical Chemistry Applications Involving this compound (excluding clinical diagnostics)

No non-clinical analytical methods using this compound have been found in the literature.

Role of this compound in Methodological Development within Organic Chemistry

There is no information available regarding the role of this compound in the development of new organic chemistry methodologies.

Emerging Research Directions and Future Perspectives for 2 Amino N,n,5 Trimethylbenzamide

Integration of Artificial Intelligence and Machine Learning in 2-amino-N,N,5-trimethylbenzamide Research

In the absence of experimental data, artificial intelligence (AI) and machine learning (ML) could serve as powerful predictive tools. Algorithms could be trained on datasets of known benzamide (B126) derivatives to forecast the physicochemical properties, spectral data (such as NMR and IR), and potential biological activities of this compound. Such in silico studies could guide initial synthetic efforts and prioritize experimental research by identifying promising areas of application.

Sustainable Synthesis and Circular Economy Approaches for this compound

Future research into the synthesis of this compound would benefit from adhering to the principles of green chemistry. This would involve the exploration of environmentally benign solvents, catalytic methods to minimize waste, and the use of renewable starting materials. Investigating biocatalytic routes, employing enzymes for the key synthetic steps, could also represent a sustainable approach. The development of a circular economy model would depend on identifying potential applications where the compound or its degradation products can be repurposed.

Exploration of Novel Reactivity Patterns and Transformations for this compound

Once synthesized, a key research direction would be to explore the reactivity of this compound. The interplay between the amino and amide functional groups, as well as the influence of the methyl substituents on the aromatic ring, could lead to novel chemical transformations. Studies could focus on its utility as a building block in the synthesis of more complex molecules, such as pharmaceuticals or materials with unique electronic properties.

Development of Advanced Analytical Tools for In Situ Studies of this compound Reactions

To gain a deeper understanding of the reaction mechanisms involving this compound, the development and application of advanced analytical techniques will be crucial. In situ spectroscopic methods, such as process IR and Raman spectroscopy, coupled with kinetic modeling, could provide real-time insights into reaction pathways, intermediates, and transition states. This would be invaluable for optimizing reaction conditions and maximizing yields.

Broader Impact of this compound Research on Fundamental Chemical Principles

Should research on this compound be undertaken, it could contribute to a more profound understanding of fundamental chemical principles. For example, detailed studies of its molecular structure and electronic properties could provide valuable data for refining computational models of substituted aromatic systems. Furthermore, investigations into its reactivity could uncover new insights into the directing effects of substituent groups in electrophilic and nucleophilic aromatic substitution reactions.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-amino-N,N,5-trimethylbenzamide, and how can reaction conditions be optimized?

Methodological Answer:

- Route Selection : Begin with retrosynthetic analysis to identify viable precursors. For example, alkylation of 2-amino-5-methylbenzamide with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) under anhydrous conditions can introduce N,N-dimethyl groups .

- Microwave-Assisted Synthesis : Evidence from similar benzamide derivatives suggests microwave irradiation (e.g., 150°C, 30 min) improves reaction efficiency and reduces side products compared to conventional heating .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation. Validate purity via TLC (Rf comparison) and melting point analysis .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 207.1364 for C₁₁H₁₇N₂O⁺) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and analyze packing motifs .

Q. What solvent systems are optimal for solubility studies of this compound?

Methodological Answer:

- Polarity Considerations : Test solubility in DMSO (high polarity, ~40 mg/mL) and methanol (moderate polarity, ~15 mg/mL) due to the compound’s amide and alkyl groups .

- Buffer Compatibility : Assess stability in PBS (pH 7.4) for biological assays. Pre-saturate buffers with the compound to avoid precipitation during dilution .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

Methodological Answer:

- Dynamic Effects : Investigate restricted rotation of the N,N-dimethyl groups using variable-temperature NMR (VT-NMR). Splitting at low temperatures (e.g., –40°C) may indicate conformational isomerism .

- Impurity Analysis : Perform LC-MS to detect byproducts (e.g., mono-methylated intermediates) and optimize reaction stoichiometry .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated spectra (software: Gaussian, B3LYP/6-31G* basis set) to confirm assignments .

Q. What strategies are effective for evaluating the compound’s potential as a kinase inhibitor in cancer research?

Methodological Answer:

- Target Selection : Prioritize kinases with hydrophobic binding pockets (e.g., EGFR, VEGFR) due to the compound’s trimethylbenzamide scaffold .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against purified kinases .

- Cell Viability : Test anti-proliferative effects in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with dose-response curves (0.1–100 µM) .

- SAR Studies : Synthesize analogs (e.g., halogen substitutions at position 5) to correlate structural modifications with activity .

Q. How can conflicting biochemical data (e.g., inconsistent IC₅₀ values across studies) be addressed?

Methodological Answer:

- Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and incubation times (30–60 min) to minimize variability .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Replicate experiments with internal controls (e.g., staurosporine as a reference inhibitor) .

- Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects that may explain discrepancies .

Q. What computational approaches are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.